2-Chloro-6-fluoro-3-methylbenzaldehyde
Overview
Description
2-Chloro-6-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and a methyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-Chloro-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including certain antibiotics and anti-inflammatory agents.
Industry: It is used in the manufacture of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-3-methylbenzaldehyde depends on its specific application. In pharmaceutical synthesis, it acts as a key intermediate, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 6-Chloro-2-fluoro-3-methylbenzaldehyde
Uniqueness
2-Chloro-6-fluoro-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Biological Activity
2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS No. 104451-99-2) is a halogenated organic compound with significant applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and fluorine atoms along with a methyl group, influences its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₆ClF O
- Molecular Weight : 172.58 g/mol
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to its relevance in biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its lipophilicity and stability, which can affect its binding affinity to enzymes and receptors.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.
- Receptor Modulation : Its structural features allow for modulation of receptor activity, potentially influencing signaling pathways relevant to cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 8.3 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 12.0 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-α | 45% | 15 |
IL-6 | 38% | 15 |
IL-1β | 50% | 15 |
This anti-inflammatory activity suggests a dual role for the compound in managing both cancer and inflammatory diseases .
Case Studies
-
Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of halogenated benzaldehydes, including this compound. The results indicated that modifications to the halogen substituents significantly influenced cytotoxicity against breast cancer cell lines . -
Inflammation Model :
In a murine model of inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKEPRGLYWJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352997 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104451-99-2 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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